

CZC-54252 chemical structure and properties

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An In-Depth Technical Guide to CZC-54252: A Potent LRRK2 Inhibitor

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental evaluation of **CZC-54252**, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience, particularly those with an interest in therapeutics for Parkinson's disease.

Chemical Structure and Properties

CZC-54252, also known by its hydrochloride salt form, is a small molecule inhibitor of LRRK2. Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of CZC-54252



Property	Value	
IUPAC Name	N-(2-((5-chloro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide[1]	
CAS Number	1191911-27-9 (free base)[2][3][4]	
1784253-05-9 (hydrochloride)[1]		
Molecular Formula	C ₂₂ H ₂₅ ClN ₆ O ₄ S (free base)[2][3]	
C ₂₂ H ₂₆ Cl ₂ N ₆ O ₄ S (hydrochloride)[1][5][6]		
Molecular Weight	505.0 g/mol (free base)[2]	
541.5 g/mol (hydrochloride)[1][6]		
Appearance	Yellow solid[6]	
Purity	≥98%[2]	
Solubility	Soluble in DMSO (up to 100 mM)[6][7]. Soluble in DMF (20 mg/mL) and DMF:PBS (pH 7.2) (1:1) (0.5 mg/mL)[2].	
Storage	Store at -20°C[1][6].	
SMILES	COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)CI[6]	
InChl	InChI=1S/C22H25CIN6O4S/c1-32-20-13-15(29- 9-11-33-12-10-29)7-8-19(20)26-22-24-14- 16(23)21(27-22)25-17-5-3-4-6-18(17)28- 34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3, (H2,24,25,26,27)[2]	

Biological Activity and Mechanism of Action

CZC-54252 is a highly potent and selective inhibitor of the LRRK2 kinase, a key therapeutic target in Parkinson's disease. Mutations in the LRRK2 gene, particularly the G2019S mutation, are linked to an increased risk of both familial and sporadic Parkinson's disease. These



mutations often lead to a gain-of-function in the kinase activity of the LRRK2 protein, contributing to neuronal damage and death.

CZC-54252 effectively inhibits both wild-type (WT) LRRK2 and the pathogenic G2019S mutant form. Its inhibitory activity has been quantified through various in vitro assays, demonstrating low nanomolar potency.

Table 2: In Vitro Potency and Efficacy of CZC-54252

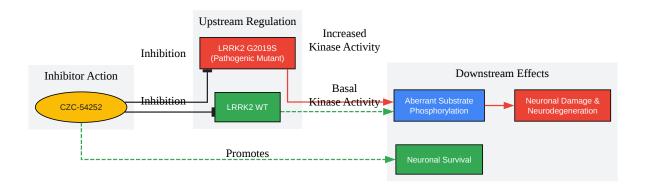
Parameter	Target	Value
IC50	Wild-Type LRRK2	1.28 nM[2][7][8]
IC50	G2019S Mutant LRRK2	1.85 nM[2][7][8]
EC50	Neuroprotection in primary human neurons with G2019S LRRK2	~1 nM[2][8]

The mechanism of action of CZC-54252 involves the direct inhibition of the LRRK2 kinase activity, thereby preventing the downstream signaling events that lead to neuronal toxicity. This inhibition has been shown to rescue the neurodegenerative phenotypes associated with the G2019S LRRK2 mutation in primary human neurons.

LRRK2 Signaling Pathway

The LRRK2 signaling pathway is complex and not yet fully elucidated. However, it is known to be involved in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function. The pathogenic G2019S mutation enhances LRRK2 kinase activity, leading to aberrant phosphorylation of downstream substrates and subsequent neuronal damage. **CZC-54252** acts by blocking this hyperactivation.





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Caption: LRRK2 signaling and the inhibitory action of **CZC-54252**.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize **CZC-54252**.

In Vitro LRRK2 Kinase Inhibition Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) of **CZC-54252** against wild-type and G2019S LRRK2 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET)-based kinase activity assay.

Experimental Workflow:



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Caption: Workflow for determining the IC50 of CZC-54252.

Methodology:

• Reagent Preparation:

- Recombinant human wild-type LRRK2 and G2019S LRRK2 enzymes are prepared.
- A suitable LRRK2 substrate peptide (e.g., LRRKtide) and ATP are prepared in a kinase reaction buffer.
- Serial dilutions of CZC-54252 in DMSO are prepared.

· Assay Procedure:

- The LRRK2 enzyme is pre-incubated with varying concentrations of CZC-54252 or DMSO (vehicle control) in a low-volume 384-well plate.
- \circ The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP. The final ATP concentration should be close to the KM value for LRRK2 (approximately 100 μ M).
- The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
- The reaction is stopped, and the detection reagents (e.g., a europium-labeled antiphosphoserine antibody and a streptavidin-allophycocyanin conjugate) are added.
- After another incubation period, the TR-FRET signal is measured using a plate reader.

Data Analysis:

- The raw TR-FRET data is normalized to the controls.
- The normalized data is plotted against the logarithm of the inhibitor concentration.
- The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.



Neuronal Injury Assay in Primary Human Neurons (EC₅₀ Determination)

The neuroprotective effect of **CZC-54252** was assessed in primary human cortical neurons expressing the G2019S LRRK2 mutant, which is known to induce neurite degeneration.

Methodology:

- · Cell Culture and Transfection:
 - Primary human cortical neurons are cultured under standard conditions.
 - Neurons are transfected with a plasmid encoding G2019S LRRK2 and a co-reporter such as GFP to visualize neuronal morphology. Control neurons are transfected with an empty vector.
- Compound Treatment:
 - Following transfection, the neurons are treated with varying concentrations of CZC-54252
 or DMSO (vehicle control).
- Neurite Morphology Analysis:
 - After a suitable incubation period (e.g., 72 hours), the neurons are fixed and imaged using fluorescence microscopy.
 - The morphology of the GFP-positive neurons is analyzed to quantify neurite length and the number of branch points using a computerized algorithm.
- Data Analysis:
 - The neurite length and branch point counts are normalized to the control (empty vector) group.
 - The normalized data is plotted against the logarithm of the CZC-54252 concentration.
 - The EC₅₀ value, representing the concentration at which 50% of the neuroprotective effect is observed, is calculated by fitting the data to a suitable dose-response curve.



Conclusion

CZC-54252 is a valuable research tool for investigating the role of LRRK2 in the pathophysiology of Parkinson's disease. Its high potency and selectivity make it a suitable compound for in vitro and cellular studies aimed at understanding the downstream consequences of LRRK2 inhibition. The detailed experimental protocols provided in this guide offer a framework for the evaluation of CZC-54252 and other potential LRRK2 inhibitors. Further research is necessary to fully elucidate the therapeutic potential of targeting LRRK2 in neurodegenerative diseases.

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